molecular formula C11H12ClN5 B1398299 N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine CAS No. 1219971-85-3

N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine

Cat. No. B1398299
M. Wt: 249.7 g/mol
InChI Key: NWTMMGMUDQFLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895733B2

Procedure details

To cyanuric chloride (250 mg, 1.4 mmol) were added anhydrous THF (10 mL), diisopropylethylamine (0.36 mL, 2.0 mmol) and N-methylbenzylamine (164 mg, 1.4 mmol). The mixture was stirred at 0 C for 0.5 h and then allowed to stir and warm to room temperature for an additional 1.5 h. The reaction mixture was treated with concentrated ammonia (d=0.88, 0.4 mL, 6.2 mmol) and allowed to stir at room temperature for 18 h. The solvent was evaporated and reaction mixture was diluted with EtOAc (10 mL) and washed with 1M aq. HCl (5 mL) and saturated sodium chloride (5 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to furnish the desired product which was used directly without further purification (350 mg, 103%). Method C HPLC-MS: MH+ requires m/z=250. Found: m/z=250, Rt=1.25 min (95%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
164 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:8](Cl)=[N:7][C:5]([Cl:6])=[N:4][C:2]=1Cl.C([N:13](C(C)C)CC)(C)C.[CH3:19][NH:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.N>CCOC(C)=O.C1COCC1>[CH2:21]([N:20]([CH3:19])[C:8]1[N:1]=[C:2]([NH2:13])[N:4]=[C:5]([Cl:6])[N:7]=1)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
0.36 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
164 mg
Type
reactant
Smiles
CNCC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0 C for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir
STIRRING
Type
STIRRING
Details
to stir at room temperature for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
reaction mixture
WASH
Type
WASH
Details
washed with 1M aq. HCl (5 mL) and saturated sodium chloride (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C1=NC(=NC(=N1)N)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.